Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is a complex organic compound featuring a triazine core with diphenylamino and disulfane functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.
Introduction of Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction, where diphenylamine reacts with the triazine core.
Disulfane Linkage Formation: The disulfane linkage is formed by reacting the triazine derivative with a disulfide compound under oxidative conditions.
Esterification: The final step involves esterification of the disulfane-linked triazine with propan-2-ol and acetic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfane linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the disulfane bond, yielding thiol derivatives.
Substitution: The triazine core can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to form stable disulfane linkages can be exploited in the design of bioconjugates and drug delivery systems. Its triazine core is also of interest for developing inhibitors targeting specific enzymes or receptors.
Medicine
Medicinally, the compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific binding properties and stability. Its potential as a scaffold for anticancer or antimicrobial agents is being explored.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility. It may also find applications in the development of electronic materials and sensors.
Mechanism of Action
The mechanism by which Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its triazine core and diphenylamino group. The disulfane linkage can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Similar triazine core with different substituents.
2,2-Dibromoethenyl dipropan-2-yl phosphate: Different core structure but similar ester functionalities.
Uniqueness
Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is unique due to its combination of a triazine core, diphenylamino group, and disulfane linkage. This combination provides a versatile platform for chemical modifications and applications across various fields, distinguishing it from other compounds with similar cores but different functionalities.
Properties
Molecular Formula |
C25H28N4O4S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-(2-oxo-2-propan-2-yloxyethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H28N4O4S2/c1-17(2)32-21(30)15-34-24-26-23(27-25(28-24)35-16-22(31)33-18(3)4)29(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 |
InChI Key |
GRPFPJPPLGJUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.